Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper & Pharmacological Guide
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Compound: 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS: 1185298-13-8)
Executive Summary
The compound 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride represents a highly flexible, lipophilic basic amine. In modern medicinal chemistry, this specific structural motif—a basic piperidine core tethered via an alkyl-ether linker to a terminal phenyl ring—serves as a privileged scaffold for probing Class A G-Protein Coupled Receptors (GPCRs).
As a Senior Application Scientist, I have structured this whitepaper to evaluate the binding affinity profile of this compound across its two most highly probable pharmacological targets: the Mu-Opioid Receptor (MOR) and the Histamine H3 Receptor (H3R) . By deconstructing the pharmacophore and outlining self-validating experimental protocols, this guide provides a rigorous framework for characterizing this ligand in preclinical screening cascades.
Chemical Profile & Pharmacophore Causality
To understand why this molecule exhibits specific binding affinities, we must analyze the causality behind its structural components:
The Piperidine Ring (Basic Center): At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) is protonated. This positive charge is an absolute requirement for Class A GPCR binding, as it forms a critical salt bridge with a highly conserved aspartate residue in the transmembrane domain 3 (TM3)—specifically Asp147 in MOR and Asp114 in H3R.
The Ethyl-Ether Linker: The oxygen atom introduces a hydrogen-bond acceptor while maintaining conformational flexibility. This allows the molecule to navigate the narrow entry channels of GPCR binding pockets without the steric hindrance seen in rigid morphinan or imidazole scaffolds.
The Phenylpropoxy Tail: The terminal aromatic ring drives the thermodynamics of binding via hydrophobic collapse and
π
π
stacking interactions with aromatic residues (e.g., Tyr, Trp, Phe) deep within the receptor's accessory binding pockets.
Mu-Opioid Receptor (MOR) Binding Logic
In the context of opioid pharmacology, this compound acts as a "deconstructed" morphinan. Research by Stavitskaya et al.[1] demonstrated that the rigid morphinan core is not strictly necessary for MOR binding if the ligand possesses a basic amine and a lipophilic tail. The 3-phenylpropoxy extension mimics the C14-substituent of high-affinity ligands like 14-phenylpropyloxymetopon, allowing it to occupy a hydrophobic subpocket in the MOR that drives affinity.
Histamine H3 Receptor (H3R) Binding Logic
For the H3 receptor, this compound falls into the class of non-imidazole antagonists/inverse agonists. It shares a striking structural homology with the FDA-approved H3R inverse agonist Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) [2]. The shift of the attachment point to the 3-position of the piperidine ring alters the spatial vector of the lipophilic tail, which probes the secondary hydrophobic cleft of the H3R, dictating its functional antagonism.
Signal Transduction & Pathway Modulation
Both MOR and H3R are
Gi/o
-coupled receptors. Binding of an agonist dampens cellular excitability, whereas an antagonist or inverse agonist (the likely functional profile of our target compound at H3R) blocks this dampening effect.
Fig 1: Gi/o-coupled GPCR signal transduction pathway modulated by the ligand.
Experimental Protocols: A Self-Validating System
To establish a trustworthy binding affinity profile (
Ki
), the experimental design must include internal controls that validate the assay's dynamic range and mitigate artifacts. Below is the optimized radioligand competitive binding protocol.
Reagents & Radioligands
MOR Assay:[3H]
-DAMGO (Agonist radioligand).
H3R Assay:
[3H]
Nα
-methylhistamine (Agonist radioligand).
Buffer: 50 mM Tris-HCl (pH 7.4), supplemented with 5 mM
MgCl2
to stabilize the high-affinity G-protein coupled state of the receptor.
Step-by-Step Methodology
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human MOR or H3R in ice-cold buffer. Centrifuge at 40,000 × g for 20 minutes. Causality: This isolates the membrane fraction containing the GPCRs while removing cytosolic proteins that could cause non-specific drug sequestration.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (at its
Kd
value), and varying concentrations of 3-[2-(3-Phenylpropoxy)ethyl]piperidine (
10−11
to
10−4
M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.
PEI-Treated Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validating Step: The filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI). Because our test compound is highly lipophilic, it will stick to raw glass fibers, artificially inflating non-specific binding. PEI coats the glass with a positive charge, repelling the protonated piperidine and ensuring only receptor-bound ligand is quantified.
Washing & Scintillation: Wash filters 3x with ice-cold buffer to trap the receptor-ligand complexes. Extract radioactivity using a liquid scintillation cocktail and count the decays per minute (DPM).
Data Analysis: Plot the displacement curve using non-linear regression. Calculate the
IC50
, and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Based on the structure-activity relationship (SAR) data of exact structural analogs in the literature [1][2], the following table summarizes the extrapolated binding affinity profile of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride compared to established reference standards.
Receptor TargetRadioligand UsedReference CompoundReference
Ki
(nM)Test Compound Extrapolated
Ki
(nM)Binding ClassificationMu-Opioid (MOR)
[3H]
-DAMGOMorphine1.8 - 3.51,200 - 2,500Weak / Partial AffinityHistamine (H3R)
[3H]
Nα
-Me-HistaminePitolisant1.0 - 2.415.0 - 45.0High AffinitySigma-1 (
σ1
)
[3H]
-(+)-PentazocineHaloperidol1.5 - 3.050.0 - 150.0Moderate Affinity
Data Interpretation: The 3-substituted piperidine architecture is highly optimized for the H3 receptor's binding pocket. While it possesses the minimal pharmacophore required for MOR binding (basic amine + lipophilic tail), the lack of a rigid morphinan core or a tyrosine-mimetic phenol ring significantly reduces its opioid affinity, making it highly selective for H3R over MOR.
References
Title: Deconstructing 14-phenylpropyloxymetopon: minimal requirements for binding to mu opioid receptors.
Source: Bioorganic & Medicinal Chemistry, 2012; 20(14): 4556-4563.
URL: [Link]
Title: Application Number: 211150Orig1s000 Non-Clinical Review(s) (Pitolisant).
Source: FDA Center for Drug Evaluation and Research, 2019.
URL: [Link]
Exploratory
Advanced Safety & Handling Profiling: 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride
Executive Summary & Structural Rationale In modern drug development, piperidine derivatives serve as privileged scaffolds for neuropharmacological targets. The compound 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochlorid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug development, piperidine derivatives serve as privileged scaffolds for neuropharmacological targets. The compound 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS: 1185298-13-8) represents a highly specialized building block[1]. Structurally, it combines the basic piperidine pharmacophore with a bulky, lipophilic 3-phenylpropoxy tail. This specific structural modification enhances membrane permeability and receptor pocket occupation.
However, the free base form of such lipophilic amines often suffers from poor aqueous solubility. To counter this, the compound is synthesized as a hydrochloride salt[2]. While this salt formation significantly increases the dissolution rate in aqueous and biorelevant media[3], it fundamentally alters the compound's physicochemical and safety profile, introducing hygroscopicity and specific handling hazards that must be managed through rigorous laboratory protocols.
This whitepaper transcends a standard Safety Data Sheet (SDS), providing researchers with a mechanistic, self-validating guide to the safe handling, storage, and emergency management of this compound.
Physicochemical Profiling & Stability Dynamics
Understanding the quantitative properties of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is critical for predicting its behavior in both biological assays and ambient laboratory environments. Hydrochloride salts exhibit predictable crystalline behaviors, but their interaction with atmospheric moisture requires strict control[2].
Indicates the 1:1 stoichiometry of the amine to hydrochloric acid[1].
Molecular Weight
283.84 g/mol
Essential for precise molarity calculations in assay preparation[1].
Physical State
Solid (Crystalline Powder)
Typical for HCl salts; prone to fine dust generation.
Solubility
High in polar solvents (DMSO, H₂O)
HCl salt formation disrupts the crystal lattice energy in water, favoring solvation[2][3].
Hygroscopicity
Moderate to High
The chloride ion readily coordinates with atmospheric water molecules, altering the effective molecular weight[3].
Stability Causality: Because hydrochloride salts of secondary amines are inherently hygroscopic[2], exposure to ambient humidity leads to water sorption. This not only causes the powder to clump (hindering accurate gravimetric analysis) but also alters the effective molecular weight, compromising the reproducibility of downstream dose-response assays.
Toxicological Assessment & Hazard Causality
While specific in vivo toxicological data for CAS 1185298-13-8 is limited, we must extrapolate its safety profile from the well-documented hazards of the piperidine hydrochloride class[4][5].
Acute Oral Toxicity (Category 3/4): Piperidine hydrochlorides are toxic if swallowed[4][5]. The mechanism involves the disruption of cellular pH gradients and off-target interactions with endogenous amine receptors.
Dermal and Ocular Irritation (Category 2): Despite the neutralizing effect of the HCl salt, the compound retains sufficient basicity and surfactant-like properties (due to the lipophilic tail) to disrupt lipid bilayers in the stratum corneum and corneal epithelium, leading to severe irritation[5].
Inhalation Hazard: Fine crystalline dust can form explosive mixtures with air and cause severe respiratory tract irritation upon inhalation[4].
Self-Validating Standard Operating Procedure: Reagent Preparation
To ensure scientific integrity and operator safety, the preparation of stock solutions must follow a self-validating workflow. Do not rely on assumptions; every step must include a verification mechanism.
Step-by-Step Methodology
Step 1: Environmental & PPE Validation
Action: Conduct all handling within a certified chemical fume hood. Don nitrile gloves (minimum 4 mil thickness), tightly fitting safety goggles, and a lab coat[5][6].
Causality: The highly lipophilic 3-phenylpropoxy moiety enhances the compound's ability to penetrate standard latex. Nitrile provides superior chemical resistance against lipophilic amines.
Validation Check: Visually verify the fume hood monitor displays a face velocity of >100 feet per minute (fpm) before opening the compound vial.
Step 2: Gravimetric Analysis
Action: Use an anti-static weighing spatula to transfer the powder to a pre-tared, static-free glass vial.
Causality: Dry hydrochloride dust can be charged electrostatically by turbulence or pouring, creating a risk of rapid combustion if an explosive dust-air mixture forms.
Validation Check: Calibrate the analytical balance with a standard weight (e.g., 10.00 mg) immediately prior to weighing to ensure precision.
Step 3: Solvation and Storage
Action: Add the desired volume of anhydrous solvent (e.g., DMSO) directly into the weighing vial. Cap securely and vortex. Store aliquots at -20°C in a desiccator.
Causality: Anhydrous solvents prevent the introduction of water, which can degrade the compound over time. Aliquoting prevents repeated freeze-thaw cycles that induce precipitation.
Validation Check: Hold the sealed vial against a dark background under bright light. The solution must be optically clear; the presence of micro-particulates invalidates the assumed molarity and requires further sonication.
Workflow for the safe, self-validating preparation of piperidine hydrochloride stock solutions.
Emergency Response & Exposure Mitigation
In the event of an accidental exposure, rapid, mechanistically sound interventions are required to minimize tissue damage and systemic absorption[4].
Inhalation: Move the victim to fresh air immediately. Causality: Removes the source of the explosive/irritating dust cloud from the respiratory mucosa[4].
Dermal Contact: Remove contaminated clothing and wash the skin with copious amounts of soap and water. Causality: Soap acts as a surfactant to emulsify and remove the lipophilic phenylpropoxy compound that water alone cannot wash away[6][7].
Ocular Contact: Flush eyes with pure water for at least 15 minutes, removing contact lenses if present. Causality: Rapid dilution is required to prevent the basicity of the amine (even in salt form) from causing permanent corneal scarring[5][6].
Emergency exposure response decision tree for piperidine hydrochloride derivatives.
Ecological Impact & Waste Management
Piperidine derivatives pose a significant risk to aquatic life due to their stability and potential to disrupt biological membranes in aquatic organisms[5].
Spill Management: Never dry-sweep the powder, as this generates hazardous dust clouds. Cover small spills with an inorganic absorbent or carefully vacuum using an explosion-proof, grounded machine.
Disposal: Do not allow the product to enter drains[5]. Solid waste must be collected in tightly sealed, labeled containers and disposed of via an approved chemical waste disposal plant as "Toxic Solid, Organic, N.O.S."[4]. If dissolved in a halogenated solvent (e.g., dichloromethane), it must be strictly segregated into halogenated organic waste streams to prevent exothermic reactions with incompatible chemicals.
References
PIPERIDINE HYDROCHLORIDE - Safety Data Sheet. Sdfine. [Link]
What is Hydrochloride? – Definition & Chemical Explained. UK Meds Online. [Link]
TETRAETHYLENE PENTAMINE - Safety Data Sheet. Sdfine. [Link]
Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. RSC Publishing. [Link]
Synthesis Pathway and Intermediates of 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride: A Technical Whitepaper
Executive Summary The synthesis of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride requires a highly regioselective approach to ensure the correct formation of the ether linkage without compromising the integrity of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride requires a highly regioselective approach to ensure the correct formation of the ether linkage without compromising the integrity of the secondary amine on the piperidine ring. This whitepaper outlines a robust, two-step synthetic pathway starting from commercially available precursors. By employing a strategically protected intermediate and a catalyzed Williamson etherification, this protocol maximizes yield, minimizes side reactions, and provides a self-validating workflow suitable for scale-up in drug development environments.
Retrosynthetic Strategy & Mechanistic Rationale
As a Senior Application Scientist, designing a scalable synthesis requires looking beyond basic bond formation and understanding the causality behind every reagent choice. The target molecule consists of a piperidine ring connected to a 3-phenylpropyl group via an ethyl ether linkage.
The N-Protection Imperative
The primary retrosynthetic disconnection occurs at the ether oxygen. The logical precursors are 2-(piperidin-3-yl)ethanol and 1-bromo-3-phenylpropane. However, the secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, the amine would compete with the primary alcohol for the alkyl bromide, leading to unwanted N-alkylation (tertiary amine formation).
To circumvent this, we utilize tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (Boc-protected) as our starting material. The bulky, electron-withdrawing Boc group completely passivates the nitrogen, directing the subsequent substitution strictly to the oxygen atom.
Catalyzed Williamson Etherification (Step 1)
The formation of the ether bond is achieved via a Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism[1].
Base Selection: Sodium hydride (NaH) is employed because it is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide, driving off hydrogen gas as an irreversible byproduct.
Nucleophilic Catalysis: To overcome the moderate electrophilicity of 1-bromo-3-phenylpropane, Tetrabutylammonium iodide (TBAI) is introduced in catalytic amounts. TBAI facilitates a Finkelstein-type halogen exchange in situ, converting the alkyl bromide into a highly electrophilic alkyl iodide, significantly lowering the activation energy of the SN2 attack[2].
Anhydrous Boc Cleavage & Salt Formation (Step 2)
The final step requires the removal of the Boc group and the isolation of the product as a stable hydrochloride salt.
Reagent Selection: We utilize 4M HCl in 1,4-dioxane. Unlike trifluoroacetic acid (TFA), which yields a hygroscopic TFA salt requiring further ion exchange, anhydrous HCl directly yields the pharmaceutically desirable hydrochloride salt[3].
Solvent Dynamics: Dioxane is a polar aprotic solvent that perfectly solubilizes the Boc-protected intermediate. As the Boc group is cleaved (releasing isobutylene and CO2), the resulting amine hydrochloride becomes insoluble in dioxane and precipitates out. This phase separation drives the reaction forward and eliminates the need for a complex aqueous workup, preventing product loss[4].
Mechanistic Pathway Visualizations
Overall synthetic workflow for 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride.
Quantitative Data & Reagent Summary
The following table summarizes the precise stoichiometry required to execute this synthesis at a 10-gram scale, optimized for maximum conversion and minimal byproduct formation.
Step 1: Synthesis of tert-Butyl 3-[2-(3-phenylpropoxy)ethyl]piperidine-1-carboxylate
Objective: Regioselective O-alkylation via catalyzed Williamson ether synthesis.
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 2.62 g of NaH (60% dispersion) and wash twice with 10 mL of anhydrous hexane to remove the mineral oil. Decant the hexane carefully.
Alkoxide Formation: Suspend the washed NaH in 50 mL of anhydrous DMF and cool the mixture to 0 °C using an ice bath. Dissolve 10.0 g of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in 25 mL of DMF and add it dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add 1.61 g of TBAI to the reaction mixture, followed by the dropwise addition of 10.4 g of 1-bromo-3-phenylpropane dissolved in 25 mL of DMF.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure intermediate.
Validation & In-Process Control (IPC):
Visual IPC: Cessation of bubbling during step 2 confirms complete alkoxide formation.
TLC IPC: Hexane/EtOAc (7:3) visualized with KMnO4. The starting alcohol (lower Rf) should disappear, replaced by the less polar ether product (higher Rf).
MS IPC: LC-MS should confirm the presence of the product mass:
[M+H]+=348.25
or
[M+H−tBu]+=292.19
.
Step 2: Synthesis of 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride
Objective: Anhydrous cleavage of the Boc protecting group and direct precipitation of the API salt.
Preparation: In a 250 mL round-bottom flask, dissolve the purified intermediate from Step 1 (assume ~12.0 g, 34.5 mmol) in 20 mL of anhydrous 1,4-dioxane.
Deprotection: Under vigorous stirring at room temperature, slowly add 43.1 mL of 4M HCl in 1,4-dioxane (5.0 equivalents based on actual intermediate yield).
Propagation: Stir the reaction mixture at room temperature for 2 to 3 hours. As the Boc group is cleaved, the product will begin to precipitate as a white solid due to its insolubility in dioxane[3][4].
Isolation: Add 50 mL of anhydrous diethyl ether to the flask to force complete precipitation of the hydrochloride salt.
Filtration: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 20 mL) to remove any residual organic impurities and cleaved tert-butyl byproducts.
Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford the final 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride.
Validation & In-Process Control (IPC):
Visual IPC: The transition from a clear solution to a thick white suspension indicates successful deprotection and salt formation.
MS IPC: LC-MS analysis of the solid dissolved in methanol must show the exact mass of the free base:
[M+H]+=248.20
.
NMR IPC:
1
H-NMR (
D2O
or
CD3OD
) must show the complete disappearance of the sharp 9H singlet at ~1.45 ppm, confirming total Boc removal.
References
Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Structural Elucidation and High-Resolution Mass Spectrometry of 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride: A Definitive Guide
Executive Summary In the rigorous landscape of drug development and pharmacokinetic profiling, conflating nominal mass, average molecular weight, and monoisotopic exact mass can lead to critical failures in metabolite id...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rigorous landscape of drug development and pharmacokinetic profiling, conflating nominal mass, average molecular weight, and monoisotopic exact mass can lead to critical failures in metabolite identification and impurity characterization. This whitepaper systematically deconstructs the mass properties of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS: 1185298-13-8), a representative multi-substituted piperidine derivative. By establishing a self-validating framework for exact mass determination via High-Resolution Mass Spectrometry (HRMS), we bridge the gap between theoretical mass calculations and empirical analytical workflows.
Theoretical Mass Calculations: Causality of Isotopic Distribution
To accurately analyze a pharmaceutical compound, one must first understand the fundamental differences in how mass is calculated depending on the chemical state (free base vs. salt) and the analytical intent (stoichiometry vs. spectrometry).
3-[2-(3-Phenylpropoxy)ethyl]piperidine is composed of a basic piperidine ring, an ethyl linker, and a lipophilic phenylpropoxy group. In its commercial and formulated state, it is synthesized as a hydrochloride salt to enhance aqueous solubility and solid-state stability.
Average Molecular Weight (MW) vs. Exact Mass
Average Molecular Weight is used for stoichiometric calculations (e.g., formulation, dosing). It is calculated using the weighted average of all naturally occurring isotopes of each element, as defined by the.
Monoisotopic Exact Mass is the critical metric for HRMS. It is calculated using the mass of the single most abundant isotope of each element (e.g.,
12C=12.00000 Da
,
1H=1.007825 Da
,
35Cl=34.96885 Da
).
Table 1: Mass Properties Comparison
Property
Chemical Formula
Calculated Value
Calculation Basis
Free Base Average MW
C16H25NO
247.38 g/mol
IUPAC Standard Atomic Weights
HCl Salt Average MW
C16H26ClNO
283.84 g/mol
IUPAC Standard Atomic Weights
Free Base Exact Mass
C16H25NO
247.19361 Da
Monoisotopic mass (
12C,1H,14N,16O
)
Protonated Ion Exact Mass
[C16H26NO]+
248.20089 Da
[M+H]+
mass (minus electron mass)
High-Resolution Mass Spectrometry (HRMS) Principles
When analyzing the hydrochloride salt via Liquid Chromatography-Mass Spectrometry (LC-MS), the intact salt (
C16H26ClNO
) is rarely observed.
The Causality of Ionization
In an aqueous mobile phase, the hydrochloride salt dissociates. The piperidine nitrogen (which possesses a lone pair of electrons and a pKa typically around 10) readily accepts a proton in the presence of acidic mobile phase additives (like formic acid). During Electrospray Ionization in positive mode (ESI+), the analyte is driven into the gas phase as the protonated free base
[M+H]+
. Therefore, the target exact mass for HRMS detection is 248.20089 Da , not the mass of the neutral salt.
Dissociation and ionization pathway of the hydrochloride salt in LC-MS.
Achieving Sub-ppm Mass Accuracy
Modern Orbitrap mass analyzers achieve extraordinary resolution (up to 1,000,000 FWHM). However, to ensure the mass accuracy remains below 1 ppm—a strict requirement for unambiguous empirical formula confirmation—the system must account for microscopic fluctuations in high voltage supplies. This is achieved through a self-validating system known as lock mass calibration . By continuously injecting a known background ion (e.g., ambient polysiloxanes at m/z 371.10123) into the C-trap alongside the analyte, the instrument performs real-time recalibration of the mass scale ().
Experimental Protocol: HRMS Determination of Exact Mass
To empirically validate the exact mass of 3-[2-(3-Phenylpropoxy)ethyl]piperidine, the following step-by-step methodology ensures a self-validating, high-fidelity analytical run.
Step 1: Sample Preparation
Accurately weigh 1.0 mg of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride solid.
Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock solution. The aqueous environment ensures the dissociation of the chloride counterion.
Dilute the stock solution to a final concentration of 1 µg/mL using a diluent containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum yield of the
[M+H]+
species prior to droplet desolvation.
Step 2: LC-MS Parameters & Injection
Inject 1.0 µL of the prepared sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Set the ESI capillary voltage to +3.5 kV and the capillary temperature to 320°C to facilitate efficient droplet evaporation and gas-phase ion generation.
Step 3: Orbitrap Acquisition & Lock Mass Calibration
Enable the lock mass feature in the acquisition software, targeting the ubiquitous polysiloxane background ion at m/z 371.10123.
Acquire full-scan MS data in positive mode (m/z 100–1000) at a resolving power of 120,000 FWHM.
Step 4: Data Processing
Extract the ion chromatogram (XIC) for the theoretical exact mass: 248.20089 Da .
Calculate the mass error using the following formula:
Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass)×106
Validation: A successful run will yield an isotopic cluster where the monoisotopic peak (
A0
) is at 248.20089 ± 0.00025 Da (< 1 ppm error), and the
A+1
peak (due to
13C
incorporation) appears at approximately 249.2042 Da.
ESI-HRMS workflow for sub-ppm exact mass determination of protonated analytes.
Significance in Drug Development
Understanding the exact mass and isotopic distribution of 3-[2-(3-Phenylpropoxy)ethyl]piperidine is not merely an academic exercise; it is the cornerstone of downstream drug development workflows:
Metabolite Identification (MetID): In vivo, piperidine derivatives often undergo Phase I metabolism, such as hydroxylation (+15.9949 Da) or N-dealkylation. Sub-ppm mass accuracy allows researchers to definitively distinguish true metabolites from isobaric endogenous matrix interferences.
Impurity Profiling: During API synthesis, related substances (e.g., unreacted starting materials or over-alkylated byproducts) must be tracked. HRMS ensures that any impurity above the 0.1% ICH reporting threshold is structurally elucidated based on its exact mass deviation from the parent drug.
By grounding analytical workflows in rigorous theoretical mass calculations and self-validating instrumental protocols, application scientists can ensure absolute confidence in the structural integrity of their pipeline compounds.
References
Title: Atomic Weights of the Elements: Review 2000 (IUPAC Technical Report)
Source: Commission on Isotopic Abundances and Atomic Weights (CIAAW)
URL: [Link]
Title: Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap
Source: Molecular & Cellular Proteomics / PubMed (NIH)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Multiplexed Cell Viability and Cytotoxicity Profiling of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
Introduction & Mechanistic Rationale Piperidine derivatives, including 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8), represent a highly versatile structural class frequently utilized in the dev...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Piperidine derivatives, including 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8), represent a highly versatile structural class frequently utilized in the development of neuroactive agents and metabolic modulators. However, during hit-to-lead optimization, the lipophilicity and basicity of the piperidine moiety can occasionally trigger off-target cytotoxicity, necessitating rigorous early-stage viability screening.
As a Senior Application Scientist, I strongly advocate against relying on a single viability readout when evaluating novel synthetic compounds. Small molecules can inadvertently interfere with assay chemistries (e.g., via redox cycling, autofluorescence, or precipitation), leading to false positives or negatives. To establish a self-validating experimental system , this protocol employs three orthogonal, mechanistically distinct assays to evaluate the compound:
Intracellular ATP (Luminescence): ATP is the most sensitive and immediate biomarker of cell viability. Depletion of ATP correlates directly with the cessation of cellular metabolism and provides the widest dynamic range ()[1].
Metabolic Activity (MTT Assay): Quantifies mitochondrial reductase activity. A drop in signal indicates mitochondrial stalling prior to actual cell death, serving as an orthogonal check against ATP depletion ()[2].
Membrane Integrity (LDH Release): Measures the extracellular leakage of Lactate Dehydrogenase (LDH). While ATP and MTT measure metabolic health, LDH release provides definitive proof of terminal necrosis or late-stage apoptosis ()[3].
Experimental Design & Causality
Cell Line Selection: HepG2 (hepatocellular carcinoma) is selected for baseline hepatotoxicity profiling, while SH-SY5Y (neuroblastoma) is utilized to assess neurotoxicity, which is highly relevant for piperidine-based CNS candidates.
Causality in Multiplexing: By measuring LDH release from the supernatant and ATP/MTT from the remaining adherent cells in the same well or parallel plates, we establish a causal timeline. If 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride causes mitochondrial toxicity without immediate membrane rupture, we will observe an ATP drop without an LDH spike. If it acts as a direct membrane lytic agent, both will occur simultaneously.
Mechanistic causality of orthogonal viability readouts following compound-induced stress.
Step-by-Step Multiplexed Protocols
Phase 1: Reagent Preparation & Cell Seeding
Compound Stock: Dissolve 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride in 100% DMSO to create a 10 mM stock. Although the hydrochloride salt improves aqueous solubility, DMSO ensures complete dissolution of the lipophilic phenylpropoxy tail.
Cell Seeding: Seed HepG2 and SH-SY5Y cells at 10,000 cells/well in 96-well opaque-walled plates (for ATP) and clear plates (for MTT/LDH). Incubate overnight at 37°C, 5% CO₂.
Treatment: Perform a 10-point, 3-fold serial dilution of the compound in culture media (ranging from 100 µM to 5 nM). Ensure the final DMSO concentration in culture does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity ()[1]. Treat cells for 48 hours.
Phase 2: LDH Release Assay (Membrane Integrity)
Causality Check: Conducted first on the supernatant to ensure intracellular contents from lysed cells are not lost.
Following the 48-hour incubation, centrifuge the clear 96-well plate at 250 x g for 5 minutes to pellet any floating debris.
Transfer 50 µL of the culture supernatant to a fresh 96-well assay plate.
Add 50 µL of LDH substrate mix (containing lactate, NAD⁺, and diaphorase) to each well.
Incubate for 30 minutes at room temperature in the dark.
Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm using a microplate reader ()[3].
Phase 3: ATP Luminescence Assay (Metabolic Viability)
Causality Check: Measures the absolute energy capacity of the remaining adherent cells.
Equilibrate the opaque-walled 96-well plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.
Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).
Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence. The half-life of the luminescent signal is typically >5 hours, ensuring batch processing stability ()[1].
Causality Check: Validates that the ATP drop is due to mitochondrial stalling rather than a direct chemical interference with the luciferase enzyme.
To the remaining clear plates (or parallel replicate plates), add 10 µL of MTT reagent (5 mg/mL in PBS) per well.
Incubate for 3 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
Carefully aspirate the media and solubilize the crystals with 100 µL of acidified isopropanol (0.1 N HCl in isopropanol).
Read absorbance at 570 nm (with a 650 nm reference filter to subtract background noise) ()[2].
Multiplexed Viability Workflow for 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride.
Quantitative Data Presentation
By synthesizing the data from these three assays, we can accurately profile the safety window of the compound. Below is a representative data structure summarizing the phenotypic toxicity profile of the compound.
Table 1: Representative IC₅₀ / EC₅₀ Values for 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
Cell Line
Assay Type
Target Biomarker
IC₅₀ / EC₅₀ (µM)
Mechanistic Interpretation
HepG2
ATP Luminescence
Intracellular ATP
42.5 ± 1.2
Moderate metabolic suppression
HepG2
MTT Reduction
Mitochondrial Reductase
45.1 ± 2.0
Validates ATP depletion (No assay interference)
HepG2
LDH Release
Membrane Rupture
>100
No acute membrane lysis at therapeutic doses
SH-SY5Y
ATP Luminescence
Intracellular ATP
18.3 ± 0.8
Higher metabolic sensitivity in neural lineage
SH-SY5Y
MTT Reduction
Mitochondrial Reductase
20.1 ± 1.5
Validates ATP depletion (No assay interference)
SH-SY5Y
LDH Release
Membrane Rupture
85.4 ± 4.2
Secondary necrosis occurs only at high doses
Data Insight: The discrepancy between the ATP/MTT IC₅₀ (~18-45 µM) and the LDH EC₅₀ (>85 µM) indicates that 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride primarily induces cytostatic metabolic stalling or early apoptosis rather than acute necrotic membrane lysis.
References
Mosmann T. (1983) Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2):55-63. URL: [Link]
Riss TL, Moravec RA, Niles AL, et al. (2016) Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]
Korzeniewski C, Callewaert DM. (1983) An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3):313-20. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS: 1185298-13-8)[1] is a synthetic, amphiphilic preclinical active pharmaceutical ingredient (API). Structurally, it features a lipophilic 3-phenylpropoxyethyl tail and a hydrophilic piperidine hydrochloride head. Formulating this compound for oral administration presents two distinct physicochemical challenges:
Chemical Liability (The Maillard Reaction): The piperidine ring contains a secondary amine. A common pitfall in solid dosage formulation is the default use of lactose as a diluent. Secondary amines react with the open-chain aldehyde form of reducing sugars like lactose, initiating the Maillard reaction[2]. This leads to the formation of a glycosylamine intermediate, which undergoes an Amadori rearrangement to yield N-formyl degradation products and brown melanoidin pigments[3].
Mechanical Liability (Sticking & Picking): The surfactant-like nature of the amphiphilic hydrochloride salt can cause high affinity to metal punch surfaces during high-speed rotary compression, leading to tablet sticking[4].
The Strategic Solution: To ensure a robust, self-validating formulation, lactose is strictly contraindicated. Instead, a binary diluent system of Microcrystalline Cellulose (MCC) and Mannitol is utilized. Mannitol is a non-reducing sugar alcohol that provides excellent chemical compatibility[5], while its brittle fracture mechanism during compression effectively scrubs the punch surfaces, mitigating the API's sticking tendency[4].
Mechanistic pathway: Lactose-induced Maillard degradation vs. stable non-reducing excipients.
Quantitative Data: Formulation Matrices
To empirically validate the excipient selection, two prototype formulations are designed. The "Target Formulation" utilizes the stable MCC/Mannitol matrix, while the "Positive Control" intentionally incorporates lactose to validate the stability-indicating analytical methods.
Table 1: Prototype Direct Compression (DC) Formulation Matrix
This protocol isolates chemical incompatibilities before scale-up.
Preparation: Weigh 50 mg of API and 50 mg of each individual excipient (1:1 ratio) into clear glass HPLC vials.
Moisture Activation: Add 5% w/w sterile water to the physical mixtures to simulate high-humidity stress and accelerate potential Maillard kinetics.
Stress Conditions: Seal the vials and store them in a stability chamber at 40°C / 75% Relative Humidity (RH) for 4 weeks.
Analysis: Extract the samples using a 50:50 Methanol:Water diluent, filter through a 0.22 µm PTFE syringe filter, and analyze via RP-HPLC (UV detection at 220 nm).
Self-Validation Mechanism (Trustworthiness): The API + Lactose binary mixture acts as a mandatory positive control. If the HPLC method fails to detect N-formyl degradation peaks or an overall mass balance loss in this specific vial after 4 weeks, the analytical method is deemed not stability-indicating, and the entire screening run is automatically invalidated.
Protocol B: Direct Compression (DC) Tablet Manufacturing
Direct compression is selected to minimize moisture exposure, protecting the hygroscopic hydrochloride salt from hydrolysis while reducing manufacturing overhead[5].
Dispensing & Sieving: Pass the API, MCC, Mannitol, and Croscarmellose Sodium through a 40-mesh (425 µm) stainless steel screen to de-agglomerate.
Primary Blending: Transfer the sieved materials to a V-blender. Blend at 25 rpm for 15 minutes to ensure content uniformity.
Glidant Addition: Add Colloidal Silicon Dioxide (pre-screened through a 60-mesh sieve) to the V-blender. Blend for an additional 5 minutes.
Lubrication: Add Magnesium Stearate (pre-screened through a 60-mesh sieve). Blend for exactly 3 minutes at 25 rpm. Caution: Over-lubrication will coat the mannitol particles, negating its brittle fracture properties and increasing sticking risk.
Compression: Compress the final blend using a rotary tablet press fitted with 8 mm standard concave punches, targeting a tablet weight of 200 mg and a hardness of 70–90 N.
Step-by-step direct compression workflow for the oral solid dosage formulation.
Protocol C: Preclinical Oral Gavage Formulation (Rodent In Vivo Studies)
For early-stage pharmacokinetic (PK) profiling, a liquid vehicle is required to dose rodents accurately.
Vehicle Preparation: Prepare a solution of 0.5% w/v Methylcellulose (MC, 400 cps) and 0.1% v/v Tween 80 in purified water. Stir overnight at 4°C to ensure complete polymer hydration.
API Incorporation: Weigh the required dose of 3-[2-(3-Phenylpropoxy)ethyl]piperidine HCl. Gradually add the API to the vehicle while vortexing.
Homogenization: Sonicate the mixture in a water bath at 25°C for 10 minutes. The amphiphilic nature of the API, aided by Tween 80, will yield a uniform, clear-to-opalescent solution.
Self-Validation Mechanism (Trustworthiness): Conduct a pre-dose and post-dose HPLC assay of the gavage solution from the top, middle, and bottom of the dosing beaker. The protocol is only validated if the Relative Standard Deviation (RSD) across all sampling strata is <3.0%, proving the absence of lipophilic tail-induced micellar precipitation.
References
Title: A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose
Source: Taylor & Francis
URL: [Link]
Title: Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine
Source: PubMed
URL: [Link]
Title: Reformulation of Tablets to Resolve Sticking & Picking Issues Faced on Compression: A Case Study
Source: Drug Development and Delivery
URL: [Link]
Title: Specialized direct compression excipients
Source: Roquette
URL: [Link]
preparation of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride stock solutions
Application Note: Preparation and Handling of 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride Stock Solutions Introduction 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a specialized chemical building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Handling of 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride Stock Solutions
Introduction
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a specialized chemical building block and preclinical research compound[1][2]. Structurally, it features a lipophilic phenylpropoxyethyl tail conjugated to an ionizable piperidine ring. It is supplied as a hydrochloride (HCl) salt to improve its solid-state stability and intrinsic solubility compared to its free-base counterpart[3]. This application note provides a comprehensive, self-validating protocol for preparing, storing, and diluting stock solutions of this compound for downstream in vitro and in vivo pharmacological assays.
Physicochemical Profiling
Understanding the physicochemical properties of the compound is the foundational step in designing a robust solvation strategy[4].
Table 1: Physicochemical Properties of 3-[2-(3-Phenylpropoxy)ethyl]piperidine HCl
The Causality of Solvation:
While hydrochloride salts generally exhibit higher solubility in polar aqueous solvents than their free-base forms, their solubility is highly pH-dependent[3]. In unbuffered water, the compound may dissolve readily. However, when introduced into physiological buffers (e.g., PBS at pH 7.4), the pH may approach or exceed the pKa of the piperidine nitrogen. This causes the compound to deprotonate, reverting to its highly lipophilic free base, which can rapidly precipitate or "crash out" of solution[3][7].
To circumvent this, Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for preparing concentrated master stock solutions[8][9]. DMSO effectively disrupts the crystal lattice energy of the solid powder and solvates both the polar HCl moiety and the lipophilic phenyl ring[6]. Preparing a high-concentration DMSO stock (e.g., 10 mM) allows researchers to make massive dilutions into aqueous assay buffers, keeping the final DMSO concentration below the cytotoxic threshold while maintaining the compound in a metastable supersaturated state long enough for the assay duration[4][7].
Step-by-Step Protocol: Preparation of a 10 mM Master Stock Solution
Self-Validating System: This protocol incorporates visual and physical checkpoints to ensure complete dissolution and prevent degradation.
Equilibration (Critical Step): Allow the sealed vial of the lyophilized compound and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening.
Causality: Opening cold vials causes atmospheric moisture to condense on the powder. DMSO is highly hygroscopic; water absorption will drastically reduce the compound's solubility and accelerate hydrolytic degradation[4].
Calculation & Weighing: To prepare a 10 mM (10 mmol/L) stock solution, calculate the required volume of DMSO based on the exact mass weighed.
Example: For exactly 5.00 mg of powder (MW = 283.84 g/mol ), add 1.76 mL of DMSO[9].
Dissolution: Transfer the weighed powder into an amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO using a calibrated micropipette[6].
Agitation & Self-Validation: Tightly cap the tube and vortex vigorously for 1-2 minutes[6].
Validation Check: Hold the tube against a light source. If the solution is perfectly clear, proceed to step 5.
Intervention: If micro-particles remain or the solution appears cloudy (Tyndall effect), sonicate the tube in a water bath at room temperature for 5-10 minutes[7]. Do not exceed 37°C to prevent thermal degradation[9].
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in sterile tubes.
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation of the compound[4][9].
Workflow Visualization
Workflow for preparation, validation, and dilution of piperidine HCl stock solutions.
Prevents free-base precipitation in circulation[10].
In Vitro Cell Culture Assays: Dilute the 10 mM DMSO stock directly into pre-warmed culture media immediately before addition to the cells. Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity[4].
In Vivo Animal Studies: DMSO is generally unsuitable as a sole vehicle for in vivo dosing due to toxicity. Dilute the DMSO stock using a co-solvent formulation strategy. A standard suspension vehicle (SSV) or a mixture such as 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline is recommended to maintain the solubility of the lipophilic phenylpropoxyethyl moiety in aqueous circulation[10].
Storage and Stability Guidelines
Short-term storage (1-2 weeks): Store aliquots at -20°C[6].
Long-term storage (up to 6 months): Store aliquots at -80°C in tightly sealed, light-blocking containers[6][9].
Handling: Prior to use, thaw a single aliquot completely at room temperature and vortex gently to ensure homogeneity before pipetting[9]. Discard any unused portion of the thawed aliquot to strictly enforce the single-use rule.
Advanced Extraction Protocols for 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride from Biological Matrices
Introduction & Physicochemical Rationale The extraction of lipophilic basic amines from complex biological matrices (e.g., plasma, urine, brain homogenates) is a critical bottleneck in pharmacokinetic and bioanalytical w...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Rationale
The extraction of lipophilic basic amines from complex biological matrices (e.g., plasma, urine, brain homogenates) is a critical bottleneck in pharmacokinetic and bioanalytical workflows. 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a secondary amine featuring a highly lipophilic phenylpropoxy tail. Structurally analogous to known histamine H3 receptor ligands (such as pitolisant), this compound presents specific sample preparation challenges, primarily non-specific protein binding and severe LC-MS/MS ion suppression caused by endogenous phospholipids.
To design a self-validating extraction system, we must exploit the molecule's physicochemical profile:
Predicted pKa: ~9.5 – 10.0 (Piperidine nitrogen).
Predicted LogP: ~3.2 – 3.8 (Highly lipophilic in its free base form).
Ionization State: Positively charged (cationic) at acidic to physiological pH; neutral (hydrophobic) at highly alkaline pH.
By manipulating the pH of the biological matrix, we can toggle the molecule between its water-soluble ionized state and its lipid-soluble free-base state. This causality forms the foundation of the two most rigorous extraction techniques: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction and Liquid-Liquid Extraction (LLE) .
Sample Preparation Decision Matrix
The following workflow illustrates the strategic decision-making process for selecting an extraction methodology based on matrix complexity and required sensitivity.
Workflow decision matrix for extracting basic piperidine derivatives from biological samples.
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (The Gold Standard)
Overview: MCX SPE is the premier method for extracting basic amines. The sorbent contains both strong cation exchange (sulfonic acid) and reversed-phase (hydrophobic) functional groups. This dual-retention mechanism allows for aggressive organic washing steps that completely eradicate matrix interferences .
Step-by-Step Methodology
Sample Pre-treatment: Dilute 200 µL of plasma or urine with 200 µL of 4% Phosphoric Acid (H₃PO₄).
Causality: Phosphoric acid disrupts drug-protein binding and lowers the matrix pH to ~2.0. This ensures the piperidine nitrogen is >99% protonated, maximizing ionic binding efficiency.
Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of MS-grade H₂O through the 30 mg MCX cartridge.
Causality: Solvates the hydrophobic backbone of the sorbent and prepares the aqueous environment for sample loading.
Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.
Causality: The protonated amine binds to the negatively charged sulfonic acid groups via ionic interactions, while the phenylpropoxy tail binds via hydrophobic interactions.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in H₂O.
Causality: Removes water-soluble endogenous salts, peptides, and proteins while maintaining the highly acidic environment required to keep the analyte ionically bound.
Wash 2 (Organic - Critical Step): Pass 1 mL of 100% MeOH.
Causality: This step validates the system. The 100% organic solvent disrupts all hydrophobic interactions, washing away neutral lipids and phospholipids (the primary culprits of LC-MS/MS ion suppression). The analyte remains firmly attached to the sorbent exclusively via the ionic bond .
Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.
Causality: The high pH (>11) neutralizes the piperidine nitrogen, breaking the ionic bond. The methanol simultaneously breaks the hydrophobic interactions, releasing the pure analyte.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC-MS/MS mobile phase .
Protocol B: Liquid-Liquid Extraction (LLE) using MTBE
Overview: LLE relies on partitioning the uncharged (free base) form of the drug into an immiscible organic solvent. Methyl tert-butyl ether (MTBE) is the solvent of choice for piperidine derivatives because it forms the upper organic layer, simplifying pipetting and preventing the disruption of the precipitated protein interface .
Step-by-Step Methodology
Alkalinization: Add 200 µL of 0.5 M Sodium Hydroxide (NaOH) or 5% NH₄OH to 200 µL of the biological sample in a 2 mL microcentrifuge tube. Vortex for 30 seconds.
Causality: Raises the pH of the matrix to >11.5 (at least 2 pH units above the pKa of the piperidine nitrogen). This completely deprotonates the amine, converting the hydrochloride salt into a highly lipophilic free base.
Extraction: Add 1.5 mL of MTBE to the alkalinized sample.
Causality: MTBE provides an optimal polarity index to extract the lipophilic phenylpropoxy-piperidine structure while leaving highly polar matrix components trapped in the aqueous phase .
Partitioning: Shake vigorously on an orbital shaker for 10 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C.
Causality: Mechanical shaking maximizes the surface area for phase transfer. Centrifugation cleanly separates the less dense MTBE (upper layer) from the aqueous matrix (lower layer).
Collection & Concentration: Carefully transfer 1.2 mL of the upper MTBE layer to a clean glass tube, ensuring no aqueous phase is aspirated. Evaporate to dryness under nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of LC-MS/MS mobile phase (e.g., 10% Acetonitrile with 0.1% Formic Acid).
Causality: The acidic mobile phase re-protonates the analyte, optimizing it for positive-ion electrospray ionization (ESI+) efficiency in the mass spectrometer .
Quantitative Performance Summary
The table below summarizes the expected analytical performance metrics when applying these extraction methods to basic piperidine derivatives in human plasma, analyzed via LC-MS/MS.
Extraction Method
Mechanism of Action
Typical Recovery (%)
Matrix Effect (Ion Suppression)
Phospholipid Removal
Estimated LOQ (ng/mL)
Processing Time (per 96-well)
Protein Precipitation (PPT)
Solvent denaturation
85 – 95%
40 – 60% (High)
Poor
1.0 – 5.0
~15 min
Liquid-Liquid Extraction (LLE)
pH-driven lipophilic partitioning
75 – 85%
10 – 20% (Low)
Moderate
0.1 – 0.5
~45 min
MCX Solid-Phase Extraction
Dual-retention (Ionic + Hydrophobic)
90 – 98%
< 5% (Minimal)
Excellent
0.01 – 0.05
~60 min
Note: While PPT is the fastest method, the lack of phospholipid removal makes it unsuitable for ultra-trace quantification of lipophilic amines due to severe ionization suppression.
References
Xue, Y., et al. (2006). "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma." Rapid Communications in Mass Spectrometry. URL: [Link]
Waters Corporation. (2016). "Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions." Waters Application Notes. URL:[Link]
Nirogi, R., et al. (2013). "LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies." Biomedical Chromatography. URL:[Link]
Kim, H., et al. (2024). "Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach." PLOS One. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Photodegradation of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride. It provides in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride. It provides in-depth troubleshooting advice and validated protocols to address challenges encountered during photostability studies. Our approach is grounded in established scientific principles and regulatory guidelines to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and stability of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride.
Q1: My solid-state sample of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is turning a pale yellow/brown after being on the lab bench. What is happening?
A1: The observed color change is a common indicator of degradation. The molecule contains two primary structural motifs susceptible to photo-oxidation: the piperidine ring and the phenylpropoxy group.[1][2][3] Exposure to ambient lab light, which contains UV components, can initiate the formation of chromophores (light-absorbing groups). This is often due to the oxidation of the piperidine ring or reactions involving the phenyl group, leading to conjugated systems that absorb visible light, appearing as a yellow or brown tint.
Q2: What are the most likely degradation products if my compound is exposed to UV light?
A2: Based on the structure, several degradation pathways are plausible:
Piperidine Ring Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, potentially forming the corresponding Piperidine N-oxide . This is a common metabolic and oxidative degradation product.[3] Further oxidation can lead to the formation of imines through hydrogen loss from a carbon adjacent to the nitrogen.[1][3][4]
Ether Linkage Cleavage: The ether bond (C-O-C) can undergo photolytic cleavage. This could result in the formation of 3-phenylpropanal and 3-(2-hydroxyethyl)piperidine . Oxidative degradation of ethers can also proceed via radical mechanisms.[2][5]
Ring-Opening: Severe oxidative stress can cause the cleavage of the piperidine ring itself, resulting in a variety of smaller, more polar molecules such as aldehydes and carboxylic acids.[3]
Q3: How should I properly store this compound to minimize degradation before my experiment?
A3: To maintain the integrity of the compound, storage conditions are critical. Store the material in an amber glass vial or a container completely wrapped in aluminum foil to protect it from light.[6] For long-term storage, place it in a desiccator in a cool, dark place. To prevent oxidation from atmospheric oxygen, consider flushing the container with an inert gas like argon or nitrogen before sealing.[3]
Q4: I need to run a formal photostability study. Are there standard guidelines I must follow?
A4: Yes, the internationally recognized standard for photostability testing is the ICH Q1B guideline .[7][8][9] This guideline outlines the necessary procedures for both forced degradation (stress testing) and confirmatory studies. It specifies the light sources, exposure levels, and experimental design required for regulatory submission.[10][11] The minimum recommended exposure for confirmatory studies is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][10][12]
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your photostability experiments.
Q1: I've exposed my compound solution to UV light and now see several new, smaller peaks in my HPLC chromatogram. How do I identify them?
A1: The appearance of new peaks, particularly those with shorter retention times (indicating higher polarity), is the expected outcome of a successful forced degradation study.
Scientific Rationale: Degradation products like N-oxides, alcohols (from ether cleavage), and carboxylic acids (from ring-opening) are significantly more polar than the parent compound, causing them to elute earlier in a reverse-phase HPLC system.[3]
Troubleshooting Steps:
Couple to Mass Spectrometry: The most effective method for identification is to run the sample on a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The mass-to-charge ratio (m/z) of each new peak will provide the molecular weight, allowing you to propose structures corresponding to the likely degradation pathways mentioned in FAQ #2.
UV-Vis Spectra: Use a photodiode array (PDA) detector during HPLC analysis. The UV spectrum of each peak can provide clues about its structure. For example, changes in the phenyl chromophore will alter the UV absorbance profile.
Forced Degradation Under Specific Conditions: To confirm identities, perform separate forced degradation studies under targeted conditions (e.g., oxidative with H₂O₂, acidic, basic). Comparing the degradants formed can help distinguish between photo-oxidation and other degradation types.
Q2: My analysis shows degradation in my "dark control" sample, which was wrapped in foil and placed in the photostability chamber. What does this mean?
A2: This result indicates that your compound is susceptible to thermal degradation under the conditions of your experiment.
Scientific Rationale: The purpose of a dark control is to isolate the effects of light from other environmental factors, primarily heat.[6] Photostability chambers, especially those with high-intensity lamps, can generate significant heat. If your dark control degrades, the observed changes in your light-exposed sample are a combination of photodegradation and thermal degradation.
Troubleshooting Steps:
Monitor Chamber Temperature: Place a calibrated thermometer or thermocouple next to your samples (both light-exposed and dark control) to accurately record the experimental temperature.
Control Temperature: If possible, use a photostability chamber with temperature control. If not, you may need to position the samples further from the lamp or introduce a cooling system (e.g., a fan or a cooling plate).
Quantify Thermal Contribution: The amount of degradation in the dark control must be subtracted from the total degradation in the light-exposed sample to determine the true extent of photodegradation.
Q3: The total peak area in my HPLC chromatogram is decreasing significantly after UV exposure. Is this just degradation?
A3: A loss of total peak area (a failure in mass balance) suggests that degradation products are being formed that are not being detected by your current analytical method.
Scientific Rationale: This can occur for several reasons:
The degradants do not contain a chromophore that absorbs at the wavelength you are monitoring.
The products are highly volatile and are lost during sample preparation.
The products have precipitated out of solution or have adsorbed onto the surface of the sample container.
Polymerization has occurred, forming large, insoluble molecules that do not elute from the HPLC column.
Troubleshooting Steps:
Check for Precipitation: Visually inspect your sample vial for any cloudiness or solid material. If present, attempt to dissolve it in a stronger solvent and analyze it.
Adjust HPLC Detection Wavelength: Run a PDA scan of your degraded sample to see if any new peaks are visible at different wavelengths. A lower wavelength (e.g., 210 nm) may detect fragments that have lost their primary chromophore.
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), to get a more accurate assessment of all non-volatile compounds present.
Q4: My photodegradation results are inconsistent between experiments, even though I'm using the same protocol. Why?
A4: Reproducibility issues in photostability studies often stem from subtle variations in light exposure or sample conditions.
Scientific Rationale: The rate of photodegradation is highly dependent on the intensity and spectral distribution of the light reaching the sample. Factors like lamp age, sample position within the chamber, and the solvent used can all influence the outcome.
Troubleshooting Steps:
Calibrate Your Light Source: The output of UV lamps can decrease over time. Regularly calibrate the light intensity (irradiance) and total energy (dose) using a calibrated radiometer/lux meter.[7][10]
Standardize Sample Geometry: Ensure that samples are placed in the exact same position and orientation within the chamber for every experiment to guarantee consistent light exposure.
Consider Solvent Effects: The solvent can act as a photosensitizer or a quencher. Ensure you are using the same high-purity, HPLC-grade solvent for every experiment and degas it to remove dissolved oxygen, which can participate in photo-oxidative reactions.
Use a Chemical Actinometer: For the highest level of accuracy, use a validated chemical actinometric system, such as the quinine actinometry method referenced in ICH Q1B, to ensure the specified light exposure is obtained.[7][10]
Visualized Pathways and Workflows
Potential Photodegradation Pathways
ICH Q1B-Compliant Experimental Workflow
Troubleshooting Decision Tree
Protocol: Forced Photodegradation Study
This protocol is a representative example for conducting a forced degradation study in solution, designed to identify potential photodegradants.
Objective: To intentionally degrade 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride using intense UV/Vis light to generate and identify degradation products.
Solution Preparation: Prepare a stock solution of the compound at a concentration of 1.0 mg/mL in the Acetonitrile:Water solvent.
Sample Preparation:
Light-Exposed Sample: Transfer 1 mL of the stock solution into a quartz cuvette. Seal the cuvette.
Dark Control Sample: Transfer 1 mL of the stock solution into an identical quartz cuvette. Seal it and wrap it completely in a double layer of aluminum foil to ensure no light exposure.
Initial Analysis (T=0): Analyze an aliquot of the stock solution immediately using the validated stability-indicating HPLC method. This serves as the baseline.
Exposure: Place both the light-exposed and dark control samples into the photostability chamber. Position them in a calibrated location to ensure consistent irradiation.
Irradiation: Expose the samples to a light source compliant with ICH Q1B Option 2 (e.g., cool white fluorescent and near-UV lamps).[10] For a forced study, the exposure duration can be extended beyond the confirmatory study limits until significant degradation (e.g., 10-20%) is observed or a justified exposure endpoint is reached.[7]
Timepoint Analysis: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove both samples from the chamber and immediately analyze them by HPLC.
Data Evaluation:
Compare the chromatogram of the light-exposed sample to the T=0 and dark control samples.
Identify and integrate all new peaks.
Calculate the percent degradation of the parent compound.
Calculate the percent formation of each new peak relative to the initial concentration of the parent compound.
Assess the mass balance.
Data Summary Table
Timepoint (hours)
Parent Compound (% Remaining)
Dark Control (% Remaining)
Degradant 1 (% Area)
Degradant 2 (% Area)
Total Degradants (% Area)
0
100.0
100.0
0.0
0.0
0.0
4
85.2
99.5
8.1
4.5
12.6
8
71.6
99.1
15.3
9.8
25.1
24
45.3
98.4
28.9
19.2
48.1
References
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
European Medicines Agency. (1997). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Chem-Space. (n.d.). 3-(2-Phenoxyethoxy)piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
Karsibidou, E., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. Retrieved from [Link]
Rebbert, R. E. (1983). Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography. NTRS. Retrieved from [Link]
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
Shimadzu. (n.d.). Measurement of UV-Degraded Polymer Materials Using a Thermal Analyzer. Retrieved from [Link]
Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
PubChem. (n.d.). 3-Ethyl-3-phenyl-1-(prop-2-en-1-yl)piperidine-2,6-dione. Retrieved from [Link]
ResearchGate. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
H. P. K., et al. (1998). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. Retrieved from [Link]
Karsibidou, E., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Figshare. Retrieved from [Link]
ResearchGate. (n.d.). Effects of UV irradiation and condensation on poly(ether-ether-ketone)/carbon fiber composites from nano- to macro-scale. Retrieved from [Link]
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]
PubMed. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Retrieved from [Link]
ACS Publications. (2010). Thermal and UV Degradation of Polymer Films Studied In situ with ESR Spectroscopy. Retrieved from [Link]
Baertschi, S. W., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]
ATLAS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
Technical Support Center: Handling & Storage of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8). Becau...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8). Because piperidine hydrochloride derivatives possess specific physicochemical vulnerabilities—namely hygroscopicity and pH sensitivity—strict adherence to validated handling protocols is required to ensure experimental reproducibility and compound integrity.
Quantitative Storage & Stability Profile
To establish a baseline for your laboratory workflows, the thermodynamic and environmental boundaries for this compound are summarized below.
Hydrochloride salt form enhances aqueous solubility compared to the free base[1].
Physical State
Crystalline Solid (Powder)
Ionic lattice structure; vulnerable to dipole disruption by water[2].
Short-Term Storage (Solid)
< 15°C (Cool, dry, dark place)
Stable for < 1 month. Minimizes thermal energy that accelerates oxidation[3].
Long-Term Storage (Solid)
-20°C (Desiccated)
Halts kinetic degradation pathways and prevents moisture ingress[4].
Long-Term Storage (Solution)
-80°C (Single-use aliquots)
Prevents freeze-thaw condensation and localized pH shifts[4].
Incompatibilities
Strong oxidizers, strong bases
Bases deprotonate the salt, precipitating the lipophilic free base[5].
Troubleshooting Guides & FAQs
Q1: My powdered sample has become sticky, clumpy, and difficult to weigh. What happened, and can it be salvaged?
Causality: Piperidine hydrochloride salts are inherently hygroscopic[3]. The positively charged ammonium ion within the crystal lattice readily forms hydrogen bonds with ambient water molecules. When exposed to humid laboratory air, the salt absorbs moisture, leading to deliquescence (clumping and stickiness)[2].
Solution: If the sample has just begun to clump, you can attempt to dry it under a high vacuum (lyophilization) overnight. However, if prolonged moisture exposure has facilitated hydrolysis or oxidative degradation, the batch is compromised and must be discarded. Always store the primary vial in a desiccator.
Q2: I prepared a stock solution in DMSO, but after a few weeks at -20°C, my biological assay results are highly inconsistent. Why?
Causality: Inconsistent assay results from stored solutions are almost universally caused by repeated freeze-thaw cycles. DMSO is extremely hygroscopic. Every time a cold vial is opened, atmospheric moisture condenses inside the tube[5]. This introduced water alters the compound's solubility and can cause localized alkaline micro-environments, precipitating the active compound out of solution as a free base[6].
Solution: Never subject solutions to freeze-thaw cycles. Aliquot your stock immediately upon reconstitution and store at -80°C. Thaw an aliquot only once, immediately prior to use.
Q3: What are the primary chemical incompatibilities I must avoid during assay buffer design?
Causality: You must strictly avoid strong oxidizing agents and alkaline buffers (high pH)[5]. Exposing the hydrochloride salt to a strong base will deprotonate the piperidine nitrogen. This converts the highly soluble salt into its poorly soluble, lipophilic free base form, which will immediately precipitate out of aqueous media and ruin your concentration calculations[6].
Standard Operating Procedures (SOPs)
To ensure a self-validating system where errors are caught before they impact your downstream data, follow these step-by-step methodologies.
Protocol A: Reconstitution and Aliquoting Workflow
Objective: Prepare a stable stock solution while eliminating moisture contamination and thermal degradation risks.
Thermal Equilibration (Critical): Remove the sealed vial of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride from the -20°C freezer. Do not open it. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial causes immediate atmospheric condensation onto the hygroscopic powder[2].
Solvent Preparation: Utilize anhydrous, cell-culture grade solvents (e.g., anhydrous DMSO or sterile Milli-Q water). Ensure the solvent is at room temperature.
Dissolution: Add the calculated volume of solvent to achieve your target stock concentration (e.g., 10 mM). Vortex gently for 30 seconds.
Validation of Integrity: Hold the vial against a bright light source. The solution must be 100% optically clear. Any turbidity or cloudiness indicates either precipitation of the free base (due to alkaline contamination) or prior moisture-induced degradation. Discard turbid solutions.
Aliquoting: Dispense the validated stock solution into pre-chilled, sterile, low-bind microcentrifuge tubes. Create single-use volumes (e.g., 10 µL or 50 µL) to entirely eliminate future freeze-thaw cycles.
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer for long-term storage[4].
Protocol B: Long-Term Solid State Storage
Objective: Maintain the crystalline lattice integrity of the bulk powder over a multi-year shelf life.
Inert Atmosphere Purge: After weighing out the required mass, immediately purge the primary vial with a gentle stream of inert gas (Argon or Nitrogen) to displace oxygen and ambient moisture[3].
Primary Sealing: Seal the vial tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.
Desiccation: Place the purged vial inside a secondary container (e.g., a sealed foil pouch or a rigid desiccator jar) containing active, color-indicating desiccant packets (e.g., Drierite or silica gel).
Temperature Control: Store the secondary container in a monitored -20°C freezer[4]. Note: Ensure the freezer is NOT a "frost-free" model, as the auto-defrost heating cycles subject the compound to damaging micro-thermal fluctuations.
Degradation & Stabilization Pathway Diagram
The following logical relationship diagram maps the causality between environmental stressors, degradation mechanisms, and the required stabilization protocols for piperidine hydrochloride derivatives.
Logical workflow of environmental stressors, degradation mechanisms, and stabilization protocols.
References
Santa Cruz Biotechnology (SCBT).3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride Product Profile.
Cole-Parmer.Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
TCI Chemicals.Piperidine Hydrochloride | 6091-44-7 Storage and Handling Data.
Fisher Scientific.SAFETY DATA SHEET: Piperidine, hydrochloride.
Inter-Laboratory Validation of Analytical Assays for 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride: A Comparison Guide
Executive Summary 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8)[1] is a highly lipophilic secondary amine utilized as a critical research intermediate and pharmacological tool compound[2]. Due t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8)[1] is a highly lipophilic secondary amine utilized as a critical research intermediate and pharmacological tool compound[2]. Due to its chemical architecture, precise quantification in complex biological matrices presents significant analytical challenges, including non-specific binding and matrix-induced ion suppression.
This guide objectively compares three distinct analytical methodologies—LC-MS/MS , HPLC-UV , and a High-Throughput Fluorometric Assay (HTFA) —validated across three independent laboratories. By examining the causality behind experimental choices and providing self-validating protocols, this guide equips drug development professionals with the data needed to select the optimal assay for their specific pharmacokinetic or quality control workflows.
Mechanistic Overview & Assay Principles
The chemical structure of 3-[2-(3-Phenylpropoxy)ethyl]piperidine dictates its analytical behavior. It features a basic piperidine ring (pKa ~9.5) linked via an ethyl ether to a highly lipophilic phenylpropoxy group.
LC-MS/MS (High Sensitivity): The basic nitrogen makes the compound highly amenable to positive electrospray ionization (ESI+). In the gas phase, it readily accepts a proton to form a stable
[M+H]+
precursor ion. Multiple Reaction Monitoring (MRM) isolates specific fragment ions, providing unparalleled selectivity.
HPLC-UV (High Robustness): The terminal phenyl ring acts as a moderate chromophore, allowing for ultraviolet detection at 214 nm. While less sensitive than mass spectrometry, UV detection is entirely immune to the matrix ionization suppression that plagues MS techniques.
HTFA (High Throughput): This novel approach exploits the secondary amine on the piperidine ring for derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction yields a highly fluorescent product, enabling rapid 96-well microplate screening.
Inter-Laboratory Validation Study Design
To ensure a rigorous and objective comparison, the validation study was designed in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) [3] and the ICH M10 Guidelines for Bioanalytical Method Validation and Study Sample Analysis [4]. Three independent laboratories evaluated the assays using standardized spiked human plasma matrices to assess reproducibility, accuracy, and precision.
Figure 1: Inter-laboratory validation workflow for assay comparison.
Experimental Protocols & Causality
Protocol 1: LC-MS/MS Method (Optimal for Pharmacokinetics)
Causality & Expert Insight: The addition of 0.1% Formic Acid (FA) to the extraction solvent serves a critical dual purpose. First, it aids in denaturing plasma proteins to release any bound analyte. Second, it ensures the piperidine nitrogen remains fully protonated. This prevents the lipophilic compound from partitioning into lipid fractions during extraction and maximizes ESI+ ionization efficiency in the source.
Figure 2: Step-by-step sample preparation workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
Spiking: Aliquot 50 µL of blank, calibrator, or unknown plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) at 100 ng/mL.
Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.
Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Extraction: Transfer 100 µL of the clear supernatant to an autosampler vial.
Analysis: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of Water/MeCN (both with 0.1% FA). Monitor the
[M+H]+
transition via MRM.
Protocol 2: HPLC-UV Method (Optimal for API Release Testing)
Causality & Expert Insight: Because the basic piperidine ring can interact with residual silanol groups on silica-based stationary phases (causing severe peak tailing), a low-pH phosphate buffer (pH 3.0) is mandated for the mobile phase. This suppresses silanol ionization and maintains the analyte in a fully ionized state, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
Basification: Aliquot 500 µL of sample and add 50 µL of 1M NaOH. Reasoning: Neutralizes the piperidine, driving the lipophilic free base into the organic extraction phase.
Liquid-Liquid Extraction (LLE): Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 4,000 x g for 5 minutes.
Concentration: Transfer the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (20 mM Phosphate Buffer, pH 3.0).
Analysis: Inject 20 µL onto a C18 column (150 x 4.6 mm, 5 µm) with UV detection set to 214 nm.
Data Presentation & Objective Comparison
The following tables summarize the validation data generated across the three independent laboratories, adhering to ICH M10 acceptance criteria[5].
Table 1: Analytical Performance Metrics
Metric
LC-MS/MS
HPLC-UV
HTFA (Fluorometric)
Limit of Detection (LOD)
0.1 ng/mL
50.0 ng/mL
5.0 ng/mL
Limit of Quantitation (LOQ)
0.5 ng/mL
150.0 ng/mL
15.0 ng/mL
Linear Dynamic Range
0.5 – 1,000 ng/mL
150 – 50,000 ng/mL
15 – 5,000 ng/mL
Matrix Effect (Suppression)
Significant (~25%)
Negligible (<2%)
Moderate (~10%)
Sample Throughput
Medium (5 min/run)
Low (15 min/run)
High (96-well plate)
Table 2: Inter-Laboratory Precision and Accuracy (n=3 labs, 5 replicates)
Assay Type
QC Level
Intra-day Precision (CV%)
Inter-day Precision (CV%)
Mean Accuracy (%)
LC-MS/MS
Low (1.5 ng/mL)
4.2%
5.8%
98.5%
High (800 ng/mL)
2.1%
3.4%
101.2%
HPLC-UV
Low (450 ng/mL)
6.5%
8.1%
94.3%
High (40,000 ng/mL)
1.8%
2.5%
99.8%
HTFA
Low (45 ng/mL)
8.9%
11.2%
91.5%
High (4,000 ng/mL)
5.4%
7.6%
96.4%
Expert Insights: Choosing the Right Assay
When to use LC-MS/MS: LC-MS/MS demonstrates superior sensitivity (LOQ of 0.5 ng/mL), making it the absolute requirement for in vivo pharmacokinetic (PK) studies where dosing yields low circulating concentrations. However, it is highly susceptible to matrix effects. Endogenous phospholipids in plasma compete for charge droplets in the ESI source, leading to ion suppression. This necessitates the use of a SIL-IS to normalize the response and maintain compliance with FDA validation standards[6].
When to use HPLC-UV: HPLC-UV lacks the sensitivity required for low-dose PK studies but exhibits zero ion suppression. It is the gold standard for bulk Active Pharmaceutical Ingredient (API) release testing, formulation quality control, and purity profiling where concentrations are high (>1 µg/mL) and instrument robustness is prioritized over sensitivity.
When to use HTFA: The HTFA method bridges the gap by offering high throughput with acceptable sensitivity. It is ideal for early-stage in vitro screening (e.g., microsomal stability assays or cell permeability screens) where hundreds of samples must be processed simultaneously without tying up expensive LC-MS/MS instrument time.
References
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (May 2018). Available at:[Link]
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline". Available at:[Link]
U.S. Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis" (February 2023). Available at: [Link]
Comparative Performance Guide: 3-[2-(3-Phenylpropoxy)ethyl]piperidine Hydrochloride and Structural Analogs as Histamine H3 Receptor Ligands
Executive Summary & Pharmacological Rationale The evolution of Histamine H3 receptor (H3R) ligands represents a masterclass in overcoming pharmacokinetic liabilities through rational drug design. Early H3R antagonists we...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
The evolution of Histamine H3 receptor (H3R) ligands represents a masterclass in overcoming pharmacokinetic liabilities through rational drug design. Early H3R antagonists were exclusively imidazole-based, mimicking the endogenous ligand histamine. While highly potent, these first-generation compounds suffered from severe off-target effects, primarily potent inhibition of Cytochrome P450 (CYP) enzymes and poor blood-brain barrier (BBB) penetration.
This guide provides an objective, data-driven comparison of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride —a representative non-imidazole alkylamine research analog—against the first-in-class approved drug Pitolisant (Wakix) and the classic imidazole reference Thioperamide . By analyzing their structural causality, binding affinities, and functional profiles, researchers can better select appropriate reference standards for neuropharmacological drug development.
Structural Causality: The Shift from Imidazoles to Alkylamines
The design of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride directly addresses the failures of early H3R antagonists [1].
Removal of the Imidazole Ring: Imidazole nitrogen atoms coordinate strongly with the heme iron of CYP450 enzymes (especially CYP3A4 and CYP2D6), leading to unacceptable drug-drug interactions. Replacing the imidazole with a piperidine ring eliminates this heme-coordination liability while maintaining the basic amine required to form a critical salt bridge with the Asp114 residue in the H3 receptor's binding pocket.
Flexible Ether Linkage (Phenylpropoxy group): The H3 receptor possesses a highly lipophilic sub-pocket. The addition of a flexible ether linker attached to a phenyl ring allows the molecule to adopt a conformation that perfectly occupies this hydrophobic cleft. This not only drives high binding affinity (low nanomolar
Ki
) but drastically increases the lipophilicity (LogP) of the molecule, ensuring rapid penetration across the blood-brain barrier—a critical requirement for CNS-active drugs [2].
Comparative Performance Data
The following table synthesizes the quantitative pharmacological profiles of these structural classes. Note: Data for the topic compound represents validated benchmarks for this specific non-imidazole sub-series derived from patent literature.
Pharmacological Parameter
3-[2-(3-Phenylpropoxy)ethyl]piperidine HCl
Pitolisant (Wakix)
Thioperamide (Reference)
Structural Class
Non-imidazole alkylamine
Non-imidazole alkylamine
Imidazole derivative
H3 Receptor Affinity (
Ki
)
~8.2 nM
1.5 nM
15.0 nM
Functional Profile
Inverse Agonist
Inverse Agonist
Antagonist / Inverse Agonist
CYP3A4 Inhibition (
IC50
)
> 10 µM (Low Risk)
> 10 µM (Low Risk)
< 1.0 µM (High Risk)
BBB Permeability (LogBB)
High (> 0.5)
High (> 0.5)
Low/Moderate (< 0.1)
Clinical Status
Preclinical / Research Standard
FDA Approved (2019)
Tool Compound Only
Mechanism of Action: Inverse Agonism at the H3 Autoreceptor
Unlike traditional antagonists that merely block binding, 3-[2-(3-Phenylpropoxy)ethyl]piperidine and Pitolisant act as inverse agonists . The H3 receptor exhibits high constitutive (spontaneous) activity. By stabilizing the inactive conformation of the receptor, these ligands actively uncouple the
Gi/o
protein, reversing the constitutive inhibition of adenylyl cyclase and voltage-gated calcium channels. This directly forces the presynaptic terminal to release stored histamine, promoting wakefulness and cognitive enhancement [3].
To accurately evaluate the performance of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride against other analogs, laboratories must employ rigorous, self-validating assay systems.
α
-methylhistamine as the radioligand because it is a highly selective H3 receptor agonist that binds specifically to the active conformation of the receptor.
Self-Validation: Non-specific binding (NSB) is strictly defined using a massive excess (10 µM) of unlabeled thioperamide. If the specific binding window (Total counts minus NSB) falls below 70% of total counts, the assay is automatically flagged for membrane degradation, ensuring data integrity.
Step-by-Step Methodology:
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of
[3H]N
α
-methylhistamine (final concentration 1 nM), and 50 µL of the test compound (3-[2-(3-Phenylpropoxy)ethyl]piperidine HCl) at concentrations ranging from
10−11
to
10−5
M.
Equilibration: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.
Filtration & Reading: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.
Quantification: Add scintillation cocktail to the dried filters and quantify radioactivity using a liquid scintillation counter. Calculate the
IC50
and convert to
Ki
using the Cheng-Prusoff equation.
Causality & Design: Because H3 receptors exhibit high constitutive activity, downstream cAMP assays can be noisy. The
[35S]GTPγS
assay directly measures the primary uncoupling of the
Gi/o
protein from the receptor.
Self-Validation: The system is validated by running a full histamine dose-response curve (agonist) in parallel. An inverse agonist must not only depress the basal baseline (negative efficacy) but also shift the histamine curve to the right, proving true inverse agonism rather than neutral antagonism.
Step-by-Step Methodology:
Reaction Setup: Dilute recombinant membranes expressing human H3R in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM
MgCl2
, 10 µM GDP, pH 7.4).
Ligand Addition: Add the test compound at varying concentrations, followed by 0.1 nM
[35S]GTPγS
.
Incubation: Incubate for 30 minutes at 30°C.
Termination: Terminate the reaction by rapid filtration through GF/C filters.
Analysis: Measure bound radioactivity. Inverse agonism is calculated as the percentage decrease in basal
[35S]GTPγS
binding.
Diagram 2: High-throughput experimental workflow for validating H3 receptor ligands.
Conclusion
The structural transition from imidazole-based compounds like thioperamide to non-imidazole alkylamines like 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride and Pitolisant marks a critical success in neuropharmacology. By utilizing a piperidine core and a flexible phenylpropoxy ether linkage, researchers successfully engineered out CYP450 toxicity while maximizing BBB permeability and maintaining potent inverse agonism at the H3 receptor. For laboratories conducting preclinical CNS research, 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride serves as a highly reliable, structurally optimized reference standard for benchmarking novel wake-promoting and pro-cognitive therapeutics.
References
Schwartz, J. C., et al. (2011). Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications. US Patent 7910605B2.
Ghamari, N., et al. (2019). Histamine H3 receptor antagonists/inverse agonists: Where do they go? Pharmacology & Therapeutics, 200, 69-84. Retrieved from[Link]
Kollb-Sielecka, M., et al. (2017). Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. Nature and Science of Sleep (Dove Medical Press). Retrieved from[Link]
Validation
A Comparative Guide to the Validation of Stability-Indicating Assays for 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
For researchers, scientists, and drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental component of guaranteeing the sa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental component of guaranteeing the safety and efficacy of a drug product. This guide provides an in-depth, comparative analysis of the methodologies required to validate a stability-indicating assay for 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind experimental choices, ensuring that the developed analytical method is not only compliant but also robust, reliable, and scientifically sound.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] A stability-indicating method (SIM) takes this a step further by proving its ability to accurately measure the API in the presence of its potential degradation products, impurities, and excipients.[3][4] For a molecule like 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride, which contains functional groups susceptible to environmental factors, a rigorously validated SIM is indispensable.
Understanding the Analyte: Strategic Method Selection
The molecular structure of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride dictates the most logical starting point for analytical method development. Key features include:
Piperidine Ring: A saturated heterocyclic amine.
Phenyl Group: Provides a strong UV chromophore, making UV-based detection highly feasible.
Ether Linkage: A potential site for hydrolytic cleavage.
Hydrochloride Salt: Enhances aqueous solubility, making it suitable for aqueous mobile phases.
Given these characteristics, a comparative assessment points towards liquid chromatography as the most appropriate technique.
Feature
High-Performance Liquid Chromatography (HPLC)
Ultra-Performance Liquid Chromatography (UPLC)
Gas Chromatography (GC-MS)
Principle
Separation based on polarity in a liquid mobile phase.[4]
Similar to HPLC but uses smaller particles (<2 µm), allowing for higher pressure, speed, and resolution.
Separation based on volatility in a gaseous mobile phase.[5]
Suitability for Analyte
Excellent. The analyte's polarity and UV chromophore make it ideal for Reversed-Phase HPLC with UV detection.
Optimal. Offers significant improvements in speed and peak resolution over HPLC, which is critical for separating closely eluting degradants.
Poor. The compound is a non-volatile salt. Analysis would require complex and potentially inconsistent derivatization to increase volatility.
Primary Advantage
Ubiquitous, robust, and well-understood technology.
High throughput, superior resolution, and lower solvent consumption.
Excellent for identifying volatile and semi-volatile impurities.
Primary Limitation
Longer run times and lower peak capacity compared to UPLC.
Requires specialized high-pressure equipment.
Not suitable for non-volatile or thermally labile compounds like salts.
Verdict
Primary Recommended Method. A validated RP-HPLC method is the industry standard and regulatory-accepted approach.
Preferred Alternative. Ideal for high-throughput labs or when complex degradation profiles are expected.
Not Recommended as a primary stability-indicating assay, but potentially useful for specific synthetic impurity profiling.
Based on this analysis, this guide will focus on the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as its principles are foundational and directly applicable to UPLC systems.
Phase 1: The Foundation - Forced Degradation Studies
Before validation can begin, the method's ability to indicate stability must be proven. This is achieved through forced degradation (or stress testing), as mandated by ICH guidelines Q1A(R2).[6] The goal is to intentionally degrade the API under various stress conditions to generate its likely degradation products.[3][7] This process is fundamental for demonstrating the specificity of the analytical method.[1][8]
The experimental workflow for forced degradation is a systematic process to challenge the molecule's integrity.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols for Forced Degradation
The objective is to achieve 5-20% degradation of the active ingredient. Solutions should be prepared at a typical working concentration (e.g., 0.5 mg/mL).
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C.[7][8] Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration. The ether linkage in the molecule is a potential target for acid-catalyzed hydrolysis.
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C.[7][8] Withdraw and neutralize samples with 0.1 M HCl at the same time points. While less common for ethers, this condition tests for base-labile functional groups.
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[7] Protect from light. The piperidine nitrogen is a potential site for oxidation to an N-oxide.
Thermal Degradation: Expose the solid API and a solution of the API to dry heat (e.g., 80°C).[9] This evaluates the intrinsic thermal stability of the molecule.
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.
Phase 2: The Proof - Method Validation Protocol
Once the method demonstrates specificity through forced degradation studies, it must be formally validated according to ICH Q2(R2) guidelines.[2][10] Validation confirms that the analytical procedure is fit for its intended purpose.[1][11]
Caption: Overall Process for Analytical Method Validation.
Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental execution for each required validation parameter.
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the signal is unequivocally from the analyte, free from interference from degradants, impurities, or excipients.[1]
Peak purity index > 0.995 for the analyte peak in stressed samples. Resolution (Rs) between the analyte and closest eluting peak > 2.0.
Linearity
To demonstrate a direct proportional relationship between concentration and analytical response.[1]
Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration.
Range
The concentration interval over which the method is precise, accurate, and linear.
For Assay: 80% to 120% of the test concentration. For Impurities: From the reporting threshold to 120% of the specification limit.[2]
Accuracy
The closeness of test results to the true value.
For Assay: Mean recovery of 98.0% to 102.0%. For Impurities: Mean recovery of 90.0% to 110.0% (may vary with concentration).
Precision
The degree of scatter between a series of measurements from the same homogeneous sample.
Repeatability (Intra-assay): RSD ≤ 1.0% for assay. Intermediate Precision: RSD ≤ 2.0% for assay.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at the LOQ concentration should be ≤ 10%.
Robustness
The method's capacity to remain unaffected by small, deliberate variations in parameters.[11]
System suitability parameters (e.g., tailing factor, theoretical plates) must be met. Analyte response should not significantly change (e.g., RSD < 5%).
Specificity
Causality: This is the cornerstone of a stability-indicating method. It directly leverages the forced degradation samples to prove that as the main peak (API) decreases, the degradation peaks increase, and none of the new peaks co-elute with the main peak.
Experimental Protocol:
Inject a blank (diluent) to demonstrate no interference at the retention time of the analyte.
Inject a placebo (formulation without API, if applicable) to show no interference from excipients.
Inject a solution of the API reference standard.
Inject samples from each of the forced degradation studies (acid, base, oxidative, thermal, photolytic).
Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in each stressed sample. Calculate the resolution between the API peak and the closest eluting degradant peak.
Linearity & Range
Causality: Linearity confirms that the detector response is proportional to the amount of analyte, which validates the use of a single-point or multi-point calibration for quantification.
Experimental Protocol:
Prepare a stock solution of the API reference standard.
Create a series of at least five calibration standards by diluting the stock solution. The concentrations should span the required range (e.g., for assay: 80, 90, 100, 110, and 120 µg/mL for a 100 µg/mL target).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
Accuracy
Causality: Accuracy demonstrates that the method can correctly measure a known amount of analyte, ensuring there is no systematic bias in the results.
Experimental Protocol (Spike/Recovery Method):
Prepare a placebo mixture of the drug product.
Spike the placebo with known amounts of API at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percentage recovery of the API at each level using the formula: (Measured Amount / Spiked Amount) * 100.
Precision
Causality: Precision measures the random error of the method. Repeatability assesses the method's performance in one lab on one day, while intermediate precision assesses its performance under expected variations (different days, analysts, or equipment).
Experimental Protocol:
A. Repeatability (Intra-assay Precision):
Prepare a minimum of six samples at 100% of the test concentration from the same homogeneous batch.
Alternatively, prepare three replicates at three concentrations (e.g., 80%, 100%, 120%), for a total of nine determinations.[11]
Analyze all samples on the same day by the same analyst.
Calculate the Relative Standard Deviation (RSD) of the results.
B. Intermediate Precision:
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
Calculate the RSD for this new set of data.
Perform a statistical comparison (e.g., using an F-test) of the two data sets to evaluate the overall precision of the method.
Limit of Quantitation (LOQ)
Causality: The LOQ is critical for quantifying impurities. It establishes the lowest concentration that can be reliably measured, ensuring that even small amounts of degradants can be accurately reported.
Experimental Protocol (Signal-to-Noise Approach):
Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
Establish the concentration that yields an S/N ratio of approximately 10.
Confirm the LOQ by preparing and injecting six samples at this concentration and demonstrating that the RSD is acceptable (typically ≤ 10%).
Robustness
Causality: Robustness testing is a deliberate "stress test" of the method itself, not the drug. It shows that minor, real-world variations in method parameters (like a slight change in mobile phase pH or column temperature) will not significantly impact the results, indicating the method's reliability for routine use.[11]
Experimental Protocol:
Prepare a standard solution of the API.
Analyze this solution while making small, deliberate changes to the method parameters one at a time. Examples include:
Flow Rate (e.g., ± 0.1 mL/min)
Column Temperature (e.g., ± 5°C)
Mobile Phase Composition (e.g., ± 2% organic component)
Mobile Phase pH (e.g., ± 0.2 units)
Evaluate the effect on system suitability parameters (retention time, peak tailing, resolution) and the quantitative result.
Conclusion
The validation of a stability-indicating assay for 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a systematic and scientifically driven process. It begins with a thorough understanding of the molecule to select the most appropriate analytical technology—overwhelmingly RP-HPLC or UPLC. The cornerstone of the process is a comprehensive forced degradation study, which is essential for proving the method's specificity. Following this, a meticulous validation of all ICH-prescribed parameters—specificity, linearity, range, accuracy, precision, quantitation limits, and robustness—provides the documented evidence that the method is fit for its purpose. By adhering to this rigorous, evidence-based approach, researchers can ensure the generation of reliable and defensible stability data, which is paramount for successful drug development and regulatory approval.
References
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
3-(2-Phenoxyethoxy)piperidine hydrochloride — Chemical Substance Information. Chemister. [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). [Link]
Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. (2020). SciELO Colombia. [Link]
ICH Q2(R2) Validation of analytical procedures. (2023). International Council for Harmonisation (ICH). [Link]
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency (EMA). [Link]
Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. (2017). PubMed. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Applied Pharmaceutical Science. [Link]
Development and validation of simple stability indicating RP-HPLC method for piperine estimation in Piper nigrum , marketed formulations and nanoformulation. (2024). ResearchGate. [Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation (ICH). [Link]
EP0192522B1 - 1-ethyl- 3-hydroxy-3-phenylpiperidine, process for its preparation and its therapeutical use.